(4-amino-3,5-dibromophenyl)methanol
Description
(4-Amino-3,5-dibromophenyl)methanol (CAS: 122063-98-3) is a brominated aromatic compound with the molecular formula C₇H₇Br₂NO and a molecular weight of 280.95 g/mol. It is characterized by a methanol group (-CH₂OH) attached to a benzene ring substituted with amino (-NH₂) and bromine (-Br) groups at positions 4, 3, and 5, respectively. Key physicochemical properties include a LogP value of 2.87 (indicating moderate lipophilicity) and a polar surface area (PSA) of 46.25 Ų, reflecting its hydrogen-bonding capacity .
This compound is primarily recognized as Impurity A (EP) in the synthesis of bromhexine hydrochloride, a mucolytic agent used in respiratory therapies . Its synthesis involves multi-step halogenation and reduction processes, as documented in seminal studies by Nicolaou et al. (1997, 1999), which highlight its role as an intermediate in pharmaceutical chemistry .
Properties
CAS No. |
122063-98-3 |
|---|---|
Molecular Formula |
C7H7Br2NO |
Molecular Weight |
280.94 g/mol |
IUPAC Name |
(4-amino-3,5-dibromophenyl)methanol |
InChI |
InChI=1S/C7H7Br2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3,10H2 |
InChI Key |
SGAAEMCAFVZUTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)CO |
Origin of Product |
United States |
Preparation Methods
Sodium Borohydride Reduction
In a representative procedure, 4-amino-3,5-dibromobenzaldehyde is dissolved in absolute ethanol and treated with sodium borohydride (NaBH₄) under inert conditions. The reaction is stirred at room temperature for 8 hours, followed by acid quenching and extraction. The crude product is purified via column chromatography (ethyl acetate/methanol) to yield the target alcohol.
Reaction Conditions
Lithium Aluminium Hydride Reduction
For substrates resistant to milder reductants, lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–40°C achieves complete conversion. Post-reduction quenching with methanol and vacuum distillation yields the product.
Key Parameters
Bromination of 4-Aminophenylmethanol
An alternative approach involves brominating 4-aminophenylmethanol to introduce bromine atoms at the 3 and 5 positions. This method requires careful control to avoid over-bromination.
Electrophilic Aromatic Bromination
4-Aminophenylmethanol is treated with bromine (Br₂) in hydrobromic acid (HBr) at 0–5°C. The amino group directs bromination to the ortho and para positions, but steric and electronic effects favor 3,5-dibromination.
Optimized Protocol
Regioselectivity Challenges
The amino group’s strong activating nature risks polybromination. To mitigate this:
Multi-Step Synthesis via Nitro Intermediate
For higher regiochemical control, a nitro group can serve as a temporary directing group.
Nitration of 3,5-Dibromobenzaldehyde
3,5-Dibromobenzaldehyde undergoes nitration with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 50°C. The aldehyde group directs nitration to the para position (C4), yielding 4-nitro-3,5-dibromobenzaldehyde.
Conditions
Reduction of Nitro to Amino Group
Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the nitro group to amino. Subsequent reduction of the aldehyde with NaBH₄ yields the final product.
Two-Step Sequence
-
Nitro Reduction : H₂ (1 atm), Pd/C (5 wt%), EtOH, 25°C, 6 hours.
-
Aldehyde Reduction : NaBH₄ (1.1 equiv), EtOH, 0°C → 25°C, 2 hours.
Overall Yield : 58–63%
Catalytic Reductive Amination
A less conventional route employs reductive amination of 3,5-dibromo-4-nitrobenzaldehyde with methylamine, followed by reduction.
Cobalt-Catalyzed Coupling
Cobalt(II) acetate and potassium tert-butoxide facilitate coupling between 3,5-dibromo-4-nitrobenzaldehyde and methylamine in toluene at 110°C. Subsequent nitro reduction and aldehyde reduction yield the target compound.
Performance Metrics
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Aldehyde Reduction | High purity, minimal byproducts | Requires pre-synthesized aldehyde | 65–85% |
| Direct Bromination | Fewer steps | Poor regioselectivity, over-bromination | 60–65% |
| Nitro Intermediate | Excellent regiocontrol | Multi-step, lower overall yield | 58–63% |
| Reductive Amination | Scalable, catalytic | Complex optimization | 80–83% |
Challenges and Optimization Strategies
Purification Difficulties
The polar nature of this compound complicates isolation. Gradient column chromatography (petroleum ether:ethyl acetate 10:1 → 1:1) improves resolution.
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
(4-amino-3,5-dibromophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to remove the bromine atoms or convert the amino group to other functional groups.
Substitution: The bromine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of substituted phenylmethanol derivatives.
Scientific Research Applications
(4-amino-3,5-dibromophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-amino-3,5-dibromophenyl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The bromine atoms contribute to its reactivity and ability to undergo various chemical transformations. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or activation, which underlie its potential therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of (4-amino-3,5-dibromophenyl)methanol, and how do they influence its experimental handling?
- Answer : The compound is a brominated aromatic methanol derivative. Key properties include high solubility in polar solvents like methanol and ethanol, as observed in structurally similar compounds (e.g., Ambroxol Hydrochloride, which shares solubility in methanol and ethanol) . Its melting point and stability under reflux conditions (common in synthesis) are critical for reaction design. Solubility data guide solvent selection for recrystallization, as seen in purification steps using ethanol or methanol .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : Synthesis typically involves halogenation and functional group modification. For example:
- Halogenation : Bromination of a precursor like 4-amino-3,5-dimethylphenol using brominating agents (e.g., Br₂ or NBS) under controlled conditions.
- Reduction : Reduction of a carbonyl group (e.g., aldehyde or ketone) to a methanol moiety using NaBH₄ or LiAlH₄, as demonstrated in analogous arylmethanol syntheses .
- Solvents like ethanol or methanol are often used for reflux, followed by recrystallization for purification .
Q. How is this compound characterized post-synthesis?
- Answer : Standard characterization includes:
- Elemental analysis to confirm composition.
- Spectroscopy : ¹H/¹³C NMR to verify aromatic substitution patterns and methanol group presence, FT-IR for functional groups (e.g., -OH, -NH₂) .
- Chromatography : HPLC (with ≥99% purity thresholds) ensures purity, as seen in quality control for brominated analogues .
Advanced Research Questions
Q. How can nanocatalysts improve the synthesis efficiency of this compound derivatives?
- Answer : Nanocatalysts like Bi₂O₃-TiO₂ enhance reaction kinetics and selectivity in heterocyclic derivative syntheses. For example, they facilitate cyclization reactions under mild conditions (ethanol solvent, reflux) while reducing side products. Catalyst recovery and reusability further optimize sustainability . Similar approaches could be adapted for functionalizing the methanol moiety or introducing bioactivity.
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Answer : Discrepancies in NMR or FT-IR data (e.g., unexpected peaks due to tautomerism or solvent interactions) require:
- Multi-technique validation : Cross-referencing with high-resolution mass spectrometry (HR-MS) or X-ray crystallography (if crystals are obtainable) .
- Computational modeling : DFT calculations to predict spectral patterns and compare with experimental results .
Q. How do substituents on the aromatic ring affect the compound's reactivity and biological interactions?
- Answer : The 3,5-dibromo and 4-amino groups confer steric bulk and electronic effects:
- Electrophilic substitution : Bromine atoms deactivate the ring, directing further reactions to specific positions.
- Bioactivity : The amino group enables hydrogen bonding with biological targets, as seen in analogues like Ambroxol Hydrochloride, which interacts with mucolytic enzymes . Comparative studies with chloro or nitro analogues (e.g., N-(4-amino-3,5-dichlorophenyl)acetamide) highlight substituent-dependent activity .
Q. What methodologies are used to study the ADMET properties of this compound?
- Answer : Advanced approaches include:
- In vitro assays : Microsomal stability tests in liver homogenates to assess metabolic degradation.
- Isotopic labeling : Stable isotopes (e.g., deuterium in Brombuterol D9) track pharmacokinetics via LC-MS .
- Computational tools : QSAR models predict absorption and toxicity profiles based on logP and polar surface area .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
